molecular formula C8H10ClNO3 B2940431 Methyl 4-amino-3-hydroxybenzoate hydrochloride CAS No. 499157-23-2

Methyl 4-amino-3-hydroxybenzoate hydrochloride

Cat. No.: B2940431
CAS No.: 499157-23-2
M. Wt: 203.62
InChI Key: UVNWERBBTPQNME-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxybenzoate hydrochloride (CAS: 63435-16-5) is a methyl ester derivative of 4-amino-3-hydroxybenzoic acid, with a molecular formula of C₈H₉NO₃·HCl and a molecular weight of 203.62 g/mol. This compound features a benzene ring substituted with amino (−NH₂), hydroxyl (−OH), and methyl ester (−COOCH₃) groups at positions 4, 3, and 1, respectively .

Properties

IUPAC Name

methyl 4-amino-3-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWERBBTPQNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499157-23-2
Record name methyl 4-amino-3-hydroxybenzoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Structural and Functional Group Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Key Applications/Notes References
Methyl 4-amino-3-hydroxybenzoate (63435-16-5) C₈H₉NO₃·HCl 203.62 −NH₂, −OH, −COOCH₃ - Pharmaceutical intermediate, dye synthesis
Methyl 2-amino-3-methoxybenzoate (5121-34-6) C₉H₁₁NO₃ 181.19 −NH₂, −OCH₃, −COOCH₃ 0.92 Unknown; structural analogue
3-Amino-5-hydroxybenzoic acid hydrochloride (14206-69-0) C₇H₇NO₃·HCl 201.60 −NH₂, −OH, −COOH 0.86 Potential precursor for bioactive molecules
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride (2044702-89-6) C₁₂H₁₈ClNO₂ 243.73 −NH₂, −C(CH₃)₃, −COOCH₃ - Research chemical; increased lipophilicity
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (1909306-16-6) C₉H₁₂ClNO₂ 201.65 −CH₂NH₂, −CH₃, −COOH - Pharmaceuticals, agrochemicals
Key Observations :

Methoxy vs. Hydroxyl: Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) replaces the hydroxyl group with methoxy, reducing hydrogen-bonding capacity and altering solubility .

Acid vs. Ester Derivatives: 3-Amino-5-hydroxybenzoic acid hydrochloride (CAS 14206-69-0) retains a carboxylic acid group, making it more polar and less volatile than ester derivatives .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties
Compound (CAS) Solubility (Predicted) Boiling Point (°C) Stability Notes
Methyl 4-amino-3-hydroxybenzoate hydrochloride (63435-16-5) Soluble in polar solvents (methanol, ethyl acetate) Decomposes upon heating Sensitive to strong acids/bases; stable under inert conditions
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride (2044702-89-6) Lower aqueous solubility due to tert-butyl group Not reported Enhanced steric protection may improve shelf life
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (1909306-16-6) Moderate solubility in DMSO, ethanol Not reported Stable at room temperature; hygroscopic

Biological Activity

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 4-amino-3-hydroxybenzoate, is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a hydroxy group attached to a benzoate moiety. This unique structure contributes to its reactivity and biological interactions:

  • Molecular Formula : C8H9ClN2O3
  • Molecular Weight : 196.62 g/mol

The presence of the amino group allows for hydrogen bonding with various biological molecules, while the hydroxy group can participate in biochemical reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound can modulate the activity of enzymes through hydrogen bonding and steric interactions.
  • Receptor Interaction : It may bind to specific receptors, influencing various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Inhibition of Neuraminidase

One of the most notable mechanisms is the inhibition of the neuraminidase enzyme in the influenza virus. By binding to this enzyme, this compound disrupts the viral life cycle, preventing the release of progeny virions from infected cells .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antiviral Activity : The compound has shown effectiveness against influenza viruses by inhibiting neuraminidase, which is critical for viral replication.
  • Antimicrobial Effects : Studies indicate that it possesses antimicrobial properties against specific bacterial strains, suggesting potential use in treating infections .
  • Cytotoxicity : Some research indicates moderate cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

CompoundKey FeaturesBiological Activity
Methyl 4-(2-hydroxyethoxy)benzoateLacks amino groupLimited antimicrobial activity
Methyl 4-amino-3-hydroxybenzoateLacks hydroxy groupModerate cytotoxicity
This compound Contains both groupsSignificant antiviral and antimicrobial activity

This table highlights how the presence of both amino and hydroxy groups enhances the biological properties of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antiviral Efficacy : A study demonstrated that this compound effectively inhibited neuraminidase activity in vitro, leading to reduced viral replication rates in infected cell cultures.
  • Antimicrobial Assessment : Research indicated that this compound exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

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